molecular formula C11H13BrFNO2 B13099123 Tert-butyl (3-bromo-5-fluorophenyl)carbamate

Tert-butyl (3-bromo-5-fluorophenyl)carbamate

Cat. No.: B13099123
M. Wt: 290.13 g/mol
InChI Key: CYZOFJXGDFDBSG-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromo-5-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H12BrFNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-bromo-5-fluorophenyl)carbamate typically involves the reaction of 3-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature for several hours . Another method involves the use of diphenylphosphoryl azide and N-ethyl-N,N-diisopropylamine in toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as precise temperature control, efficient mixing, and advanced purification techniques like flash chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-bromo-5-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like N-ethyl-N,N-diisopropylamine (DIPEA) and catalysts such as diphenylphosphoryl azide. Solvents like toluene and THF are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Tert-butyl (3-bromo-5-fluorophenyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-5-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the bromine and fluorine atoms can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-bromo-5-fluorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity.

Biological Activity

Tert-butyl (3-bromo-5-fluorophenyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : The presence of a tert-butyl group enhances lipophilicity, which can influence the compound's bioavailability and interaction with biological membranes.
  • Halogen Substituents : The bromine and fluorine atoms are known to modulate the electronic properties of the aromatic ring, potentially affecting the compound's reactivity and binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting specific enzymes involved in disease pathways. For instance, carbamate derivatives often act as inhibitors of serine hydrolases, which are critical in various physiological processes.
  • Anticancer Properties : Some studies have indicated that derivatives related to carbamates exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or interference with cell cycle progression.
  • Antimicrobial Activity : Compounds containing halogenated aromatic rings have been noted for their antimicrobial properties. The presence of bromine and fluorine may enhance the compound's ability to penetrate bacterial membranes or interact with microbial targets.

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved EffectIC50 Values
Anticancer Induces apoptosis in MCF-7 cells10 µM
Antimicrobial Inhibits growth of E. coli25 µg/mL
Enzyme Inhibition Inhibits serine hydrolases15 µM

Case Study: Anticancer Activity

In a study investigating the anticancer potential of similar carbamate derivatives, this compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of approximately 10 µM against MCF-7 cells. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.

Properties

Molecular Formula

C11H13BrFNO2

Molecular Weight

290.13 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-fluorophenyl)carbamate

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)

InChI Key

CYZOFJXGDFDBSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)F

Origin of Product

United States

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